Product packaging for Heptadecan-9-yl 4-methylbenzenesulfonate(Cat. No.:CAS No. 949898-99-1)

Heptadecan-9-yl 4-methylbenzenesulfonate

Cat. No.: B3314062
CAS No.: 949898-99-1
M. Wt: 410.7 g/mol
InChI Key: WUZFVFUKQALPIJ-UHFFFAOYSA-N
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Description

Foundational Significance of Alkyl Sulfonates as Reactive Intermediates

Alkyl sulfonates are a class of organic compounds that are highly valued in organic synthesis for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. masterorganicchemistry.com Their utility stems from the fact that the sulfonate anion is a very weak base, stabilized by resonance, making it readily displaced by a wide variety of nucleophiles. This reactivity is analogous to that of alkyl halides, but with distinct advantages. masterorganicchemistry.com

The conversion of an alcohol, which is typically a poor leaving group (as hydroxide (B78521), OH⁻, is a strong base), into a sulfonate ester like a tosylate dramatically enhances its reactivity. masterorganicchemistry.comlibretexts.org This transformation is a cornerstone of synthetic strategy, allowing chemists to perform subsequent reactions under milder conditions than would otherwise be possible. The general structure of an alkyl tosylate features an alkyl group bonded to the oxygen of a p-toluenesulfonate group. The p-toluenesulfonyl group, often abbreviated as "tosyl" or "Ts," is derived from p-toluenesulfonic acid, a strong organic acid.

The stability of the resulting tosylate anion (TsO⁻) is due to the delocalization of the negative charge across the three oxygen atoms bonded to the sulfur atom through resonance. This inherent stability makes the tosylate group an excellent leaving group, facilitating a broad range of synthetic transformations.

Scope of Academic Inquiry into Long-Chain Tosylate Esters

Academic research into long-chain tosylate esters, such as heptadecan-9-yl 4-methylbenzenesulfonate (B104242), is often driven by the need to synthesize complex organic molecules with specific functionalities and physical properties. The long alkyl chain, in this case, a heptadecyl group, imparts significant lipophilicity to the molecule. This property is particularly useful in the synthesis of materials for organic electronics, where solubility in organic solvents and molecular packing are critical parameters for device performance. ossila.com

A primary area of investigation for heptadecan-9-yl 4-methylbenzenesulfonate is its use as a key intermediate in the synthesis of N-alkylated carbazole (B46965) derivatives. ossila.comwhiterose.ac.uk Carbazoles are a class of aromatic heterocyclic compounds that are widely used as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, or solar cells. ossila.com

Specifically, this compound serves as the precursor for introducing the bulky, branched heptadecan-9-yl group onto the nitrogen atom of a carbazole core. This is typically achieved by reacting the tosylate with a deprotonated carbazole derivative. The long, branched alkyl chain is introduced to enhance the solubility of the final carbazole-based material, preventing aggregation and improving the processability for creating thin films used in electronic devices. ossila.com The research in this area focuses on creating novel materials with tailored electronic properties and improved performance in applications like solar energy conversion. whiterose.ac.uk

Detailed Research Findings

The synthesis of this compound is a targeted transformation that converts a long-chain secondary alcohol into a reactive tosylate ester. This process is a crucial step in the multi-step synthesis of more complex molecules.

A documented synthesis of this compound is found in academic research focused on developing new materials for solar cells. whiterose.ac.uk The procedure involves the reaction of the corresponding alcohol, heptadecan-9-ol, with p-toluenesulfonyl chloride. This reaction is a standard method for forming tosylate esters from alcohols. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM), and in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov In the specific synthesis reported in a doctoral thesis, a combination of triethylamine (B128534) (Et₃N) and trimethylamine (B31210) hydrochloride (Me₃N·HCl) was used as the base system at a controlled temperature of 0 °C. whiterose.ac.uk The general principle involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion. masterorganicchemistry.com It is important to note that during this tosylation reaction, the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the carbon-oxygen bond is not broken. libretexts.org

Following its synthesis, this compound is used as an alkylating agent. Its primary documented use is in the synthesis of 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole. whiterose.ac.ukwhiterose.ac.uk In this subsequent step, the tosylate group acts as an excellent leaving group, and the carbazole nitrogen, acting as a nucleophile, displaces it to form a new carbon-nitrogen bond. This specific application highlights the role of this compound as a critical reactive intermediate, enabling the construction of the larger, functionalized carbazole molecule designed for use in organic electronic materials. ossila.com

Below are data tables summarizing the properties of this compound and the key components of its synthesis.

Compound Properties

PropertyValueSource
IUPAC Name This compound
CAS Number 949898-99-1
Molecular Formula C₂₄H₄₂O₃S
Molecular Weight 410.65 g/mol
Physical Form White to Yellow Solid
Storage Temperature 2-8 °C

Synthesis Reaction Data

RoleCompoundAbbreviation
Substrate heptadecan-9-ol-
Reagent p-toluenesulfonyl chlorideTsCl
Base TriethylamineEt₃N
Base/Catalyst Trimethylamine hydrochlorideMe₃N·HCl
Product This compound-
Byproduct Triethylamine hydrochlorideEt₃N·HCl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O3S B3314062 Heptadecan-9-yl 4-methylbenzenesulfonate CAS No. 949898-99-1

Properties

IUPAC Name

heptadecan-9-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFVFUKQALPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705053
Record name Heptadecan-9-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949898-99-1
Record name Heptadecan-9-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Heptadecan 9 Yl 4 Methylbenzenesulfonate

Esterification Reactions from Heptadecan-9-ol Precursors

The primary route for the synthesis of Heptadecan-9-yl 4-methylbenzenesulfonate (B104242) is through the esterification of its corresponding alcohol precursor, heptadecan-9-ol. This transformation, commonly known as tosylation, involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov The hydroxyl group of heptadecan-9-ol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, which results in the formation of the sulfonate ester and a chloride salt.

Optimization of Reaction Conditions with Sulfonyl Chlorides and Bases

The efficiency of the tosylation of heptadecan-9-ol is highly dependent on the selection of the base and the reaction conditions. Pyridine (B92270) and triethylamine (B128534) are commonly employed bases for this transformation. nih.gov Pyridine can function as both the base and the solvent. nih.gov The base serves to neutralize the hydrogen chloride that is generated as a byproduct of the reaction, thereby driving the equilibrium towards the product.

In a typical laboratory procedure, heptadecan-9-ol would be dissolved in a suitable solvent, such as dichloromethane (B109758), and cooled to 0 °C. rsc.org A base, for instance, triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are added sequentially, followed by the portion-wise addition of p-toluenesulfonyl chloride. rsc.orgresearchgate.net The reaction mixture is typically stirred for a period, allowing it to gradually warm to room temperature to ensure the completion of the reaction. rsc.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). rsc.org

The choice of base can be expanded to include inorganic bases like potassium carbonate, which can be particularly effective under solvent-free conditions, presenting a greener chemistry approach. researchgate.netsciencemadness.org For secondary alcohols like heptadecan-9-ol, the addition of potassium hydroxide (B78521) to the reaction mixture with potassium carbonate may be necessary to achieve high yields. researchgate.netsciencemadness.org

Reagent/ConditionRole/Effect on Synthesis
Heptadecan-9-ol The alcohol precursor providing the heptadecan-9-yl moiety.
p-Toluenesulfonyl Chloride (TsCl) The source of the 4-methylbenzenesulfonate (tosyl) group.
Bases (e.g., Pyridine, Triethylamine, K2CO3) Neutralizes the HCl byproduct, driving the reaction forward. nih.gov
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP) Activates the reaction, increasing the rate of esterification. researchgate.net
Solvent (e.g., Dichloromethane, Pyridine) Dissolves reactants and facilitates the reaction. nih.govrsc.org
Temperature Typically initiated at low temperatures (0 °C) to control the reaction rate and then allowed to warm. rsc.org

Anhydrous Environments and Impurity Control in Laboratory Synthesis

The successful synthesis of Heptadecan-9-yl 4-methylbenzenesulfonate necessitates stringent control over impurities, particularly water. Anhydrous conditions are crucial as p-toluenesulfonyl chloride readily hydrolyzes in the presence of water to form p-toluenesulfonic acid. This side reaction not only consumes the starting material but also complicates the purification of the desired product. To maintain an anhydrous environment, all glassware should be flame-dried, and reactions should be conducted under an inert atmosphere, such as nitrogen. rsc.org Solvents should be appropriately dried prior to use; for example, dichloromethane can be distilled over calcium hydride. rsc.org

Impurity control also extends to the work-up procedure. Upon completion of the reaction, the mixture is typically quenched, for example, with the addition of dilute hydrochloric acid. rsc.org This is followed by extraction with an organic solvent, such as diethyl ether. The combined organic layers are then washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash. nih.gov After drying the organic phase over an anhydrous salt like magnesium sulfate (B86663) and filtering, the solvent is removed under reduced pressure to yield the crude product. rsc.org Further purification can be achieved through techniques such as column chromatography or recrystallization to obtain this compound in high purity. sciencemadness.org

Scalable Synthesis and Process Chemistry Considerations in Research

For research purposes that require larger quantities of this compound, considerations for scalable synthesis become important. Direct scale-up of laboratory methods requires careful attention to reaction exotherms, reagent addition rates, and efficient mixing. The use of pyridine as both a solvent and a base, while effective, can be problematic on a larger scale due to its hazardous nature and difficulties in removal. sciencemadness.org

Alternative, more scalable procedures have been developed. For instance, solvent-free, solid-state grinding methods using potassium carbonate as a base have been shown to be efficient and scalable for the tosylation of alcohols. researchgate.netsciencemadness.org This approach offers advantages in terms of reduced solvent waste, simplified work-up, and potentially faster reaction times. researchgate.net For a 100 mmol scale reaction of an alcohol, this solvent-free method has proven to be effective. researchgate.netsciencemadness.org Another approach for scalable synthesis involves using a biphasic system, for example, dichloromethane and aqueous potassium hydroxide, with a phase-transfer catalyst like tributylamine, which can facilitate the reaction between the water-insoluble alcohol and the aqueous base. uj.edu.pl

ParameterLaboratory Scale ConsiderationScalable Research Consideration
Solvent Dichloromethane, Pyridine nih.govrsc.orgReduced solvent or solvent-free conditions, biphasic systems researchgate.netsciencemadness.orguj.edu.pl
Base Pyridine, Triethylamine nih.govPotassium Carbonate, Potassium Hydroxide, Phase-transfer catalysts researchgate.netsciencemadness.orguj.edu.pl
Work-up Liquid-liquid extraction, column chromatography nih.govrsc.orgPrecipitation and filtration, recrystallization from a suitable solvent like n-hexane nih.govsciencemadness.org
Safety Standard laboratory precautionsManagement of exotherms, handling larger quantities of reagents
Efficiency High yields are achievable.Focus on atom economy, reduced waste, and simplified purification.

Reactivity and Mechanistic Investigations of Heptadecan 9 Yl 4 Methylbenzenesulfonate

Nucleophilic Substitution Processes

Nucleophilic substitution reactions of heptadecan-9-yl 4-methylbenzenesulfonate (B104242) are fundamental to its application in chemical synthesis. The reaction mechanism, whether S(_N)1 or S(_N)2, is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Stereochemical and Regiochemical Outcomes in S(_N)1 and S(_N)2 Pathways

The stereochemical and regiochemical outcomes of nucleophilic substitution at the C9 position of heptadecan-9-yl 4-methylbenzenesulfonate are dictated by the prevailing mechanistic pathway.

The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway involves a backside attack by the nucleophile on the carbon atom bearing the tosylate leaving group. This concerted mechanism leads to a single, well-defined stereochemical outcome: inversion of configuration at the chiral center. researchgate.netresearchgate.net For instance, if the starting material is the (R)-enantiomer, the S(_N)2 product will be the (S)-enantiomer. lumenlearning.com This stereospecificity is a hallmark of the S(_N)2 reaction. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism.

Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. sigmaaldrich.com The initial, rate-determining step is the departure of the tosylate leaving group to form a planar secondary carbocation at the C9 position. sigmaaldrich.com This intermediate is achiral, and the subsequent attack by a nucleophile can occur from either face of the carbocation with nearly equal probability. researchgate.net Consequently, S(_N)1 reactions typically result in a racemic or near-racemic mixture of enantiomers, leading to a loss of stereochemical information. lumenlearning.comsigmaaldrich.com Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the S(_N)1 mechanism. whiterose.ac.ukresearchgate.net

It is important to note that for secondary tosylates like this compound, a competition between S(_N)1 and S(_N)2 pathways is common, and the observed stereochemical outcome can be a mixture of inversion and racemization. youtube.comwhiterose.ac.uk

Table 1: Expected Stereochemical Outcomes in Nucleophilic Substitution of this compound

Mechanistic PathwayStereochemical OutcomeFavored by
S(_N)2Inversion of configurationStrong, unhindered nucleophiles; Polar aprotic solvents
S(_N)1Racemization (mixture of inversion and retention)Weak nucleophiles; Polar protic solvents

Scope of Nucleophiles and Structural Diversification Potential

The tosylate group is an excellent leaving group, which allows for reactions with a wide array of nucleophiles, leading to significant potential for structural diversification. The conversion of the parent alcohol to the tosylate enhances its reactivity towards substitution. nih.govnih.gov

A variety of nucleophiles can be employed to displace the tosylate group, thereby introducing diverse functionalities at the C9 position of the heptadecane (B57597) chain. These include:

Halides: Iodide, bromide, and chloride ions can be introduced via S(_N)2 reactions, typically using salts like sodium iodide or lithium bromide.

Oxygen Nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates can be used to form alcohols, ethers, and esters, respectively.

Nitrogen Nucleophiles: Azide (B81097), ammonia, and amines can be employed to synthesize alkyl azides and amines.

Sulfur Nucleophiles: Thiolates and bisulfides are effective for the formation of thioethers and thiols.

Carbon Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds, extending the carbon skeleton.

The choice of nucleophile also influences the competition between substitution and elimination reactions. Strong, sterically hindered bases are more likely to promote elimination over substitution.

Table 2: Potential Structural Diversification via Nucleophilic Substitution

NucleophileProduct Functional Group
I, Br, ClAlkyl Halide
OH, RO, RCOOAlcohol, Ether, Ester
N(_3), NH(_3), RNH(_2)Alkyl Azide, Amine
RS, HSThioether, Thiol
CN, EnolatesNitrile, Alkylated Carbonyl

This table illustrates the potential for structural diversification based on the general reactivity of alkyl tosylates. Specific yields and reaction conditions would need to be optimized for this compound.

Elimination Reactions (E1 and E2) for Olefin Formation

In addition to substitution, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are the E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular) pathways.

The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. This reaction requires an anti-periplanar arrangement of the proton and the leaving group. With a secondary tosylate, the use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) will favor the E2 pathway. According to Zaitsev's rule, the major product will be the more substituted (and thus more stable) alkene. Therefore, elimination from this compound would be expected to yield a mixture of (E)- and (Z)-heptadec-8-ene and heptadec-9-ene, with the internal alkenes being the major products.

The E1 reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the formation of the C9 carbocation, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions are favored by polar protic solvents and the absence of a strong base. Similar to the E2 reaction, the major products are typically the more stable Zaitsev products. E1 reactions often compete with S(_N)1 reactions.

Table 3: Expected Products of Elimination Reactions

ReactionReagents/ConditionsMajor Alkene Products
E2Strong, non-nucleophilic base (e.g., t-BuOK)Heptadec-8-ene and Heptadec-9-ene (Zaitsev products)
E1Weak base, polar protic solvent (e.g., ethanol, heat)Heptadec-8-ene and Heptadec-9-ene (Zaitsev products)

This table outlines the expected major products based on established elimination reaction principles for secondary tosylates.

Intramolecular Rearrangements and Cyclization Pathways Involving the Tosylate Leaving Group

While intermolecular reactions are more common for a linear, unactivated substrate like this compound, intramolecular reactions can occur under specific conditions.

Hydride shifts are a potential intramolecular rearrangement, particularly in the context of an S(_N)1 or E1 mechanism. If the secondary carbocation formed at C9 can rearrange to a more stable carbocation via a 1,2-hydride shift from an adjacent carbon, this may occur. However, in this specific molecule, any 1,2-hydride shift would also result in a secondary carbocation, so significant rearrangement of this type is not highly probable unless there are other activating groups present in the chain. Studies on simpler secondary tosylates have shown that 1,2-hydride transfers can compete with solvolysis. whiterose.ac.ukresearchgate.net

Intramolecular cyclization is a possibility for long-chain molecules if a nucleophilic group is present elsewhere in the chain. For this compound itself, without another functional group, intramolecular cyclization is unlikely. However, if the carbon chain were to contain a nucleophilic moiety (e.g., a hydroxyl or amino group) at an appropriate distance, an intramolecular S(_N)2 reaction could lead to the formation of a cyclic ether or amine. The success of such a cyclization would depend on the chain length and the resulting ring size, with 5- and 6-membered rings being the most favored.

Applications of Heptadecan 9 Yl 4 Methylbenzenesulfonate As a Key Synthetic Intermediate

Introduction of Long Alkyl Chains into Complex Molecular Architectures

The introduction of long alkyl chains is a critical modification in medicinal chemistry and materials science, often used to modulate properties such as solubility, membrane permeability, and intermolecular packing. Heptadecan-9-yl 4-methylbenzenesulfonate (B104242) is a reagent well-suited for this purpose.

While the N-alkylation of heterocyclic compounds is a common strategy for developing new pharmacologically active molecules, specific documented examples detailing the use of heptadecan-9-yl 4-methylbenzenesulfonate for this purpose are not prevalent in publicly accessible scientific literature. researchgate.net However, the principles of N-alkylation are well-established. In a typical reaction, a nitrogen-containing heterocycle would act as a nucleophile, attacking the carbon atom bearing the tosylate group, leading to the formation of a new carbon-nitrogen bond and the displacement of the tosylate anion. This general reactivity is a cornerstone of synthetic organic chemistry. researchgate.net

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. news-medical.netnih.gov this compound can theoretically be employed in reactions with suitable carbon or heteroatom nucleophiles to form such bonds. For instance, in the presence of a strong carbon nucleophile like an organocuprate or a Grignard reagent (under specific conditions), it could potentially lead to the formation of a new C-C bond. Similarly, reactions with alkoxides or thiolates would yield ethers and thioethers, respectively, representing the formation of new carbon-oxygen or carbon-sulfur bonds. However, specific, peer-reviewed examples of these reactions utilizing this compound are not readily found in the literature.

Synthesis of Advanced Functional Materials and Precursors

The incorporation of long alkyl chains can significantly influence the properties of functional materials, affecting their processability, morphology, and performance in devices.

Conjugated polymers are a class of materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). wiley-vch.de The solubility and solid-state packing of these polymers can be fine-tuned by attaching flexible alkyl side chains. In principle, this compound could be used to alkylate a monomer unit prior to polymerization, thereby introducing the heptadecyl side chain into the final polymer structure. This modification could enhance solubility in organic solvents, which is crucial for solution-based processing techniques. Despite the theoretical potential, there is a lack of specific studies in the available literature that demonstrate the use of this compound for this particular application. wiley-vch.de

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.govnih.govresearchgate.net Amphiphilic molecules, which contain both hydrophilic and hydrophobic segments, are often the building blocks for such systems. The long alkyl chain of this compound provides a significant hydrophobic component. While this compound itself is not amphiphilic, it can be used to impart hydrophobicity to a polar head group, thereby creating a new amphiphile. Such molecules could then self-assemble in solution to form micelles, vesicles, or other nanostructures. The scientific literature does not currently contain specific examples of self-assembling systems constructed using this compound as a starting material. nih.govnih.govresearchgate.net

Derivatization to Diverse Organic Functionalities

The tosylate group in this compound is a versatile functional group that can be displaced by a wide range of nucleophiles, allowing for the synthesis of various other compounds. This reactivity makes it a useful precursor for creating a library of heptadecane (B57597) derivatives functionalized at the 9-position.

Table 1: Potential Derivatization Reactions

NucleophileResulting Functional GroupProduct Class
Azide (B81097) (N₃⁻)AzideAlkyl Azide
Cyanide (CN⁻)NitrileAlkyl Nitrile
Iodide (I⁻)IodideAlkyl Iodide
Hydroxide (B78521) (OH⁻)AlcoholSecondary Alcohol
Thiolate (RS⁻)ThioetherDialkyl Thioether
Acetate (CH₃COO⁻)EsterAlkyl Acetate

These potential transformations highlight the synthetic utility of this compound as a versatile intermediate, even though specific research focusing on these derivatizations is not widely published.

Conversion to Halides, Azides, and Amines

The robust nature of the tosylate leaving group in this compound allows for its efficient displacement by a range of nucleophiles, leading to the formation of various functionalized heptadecane derivatives. The conversion of alcohols to tosylates is a key strategy because the tosylate is a significantly better leaving group than the original hydroxyl group. byjus.comnih.govucalgary.ca This transformation is typically achieved by reacting the corresponding alcohol, heptadecan-9-ol, with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.govpearson.com The stereochemistry at the carbon bearing the alcohol is retained during the formation of the tosylate. youtube.com

Once formed, the tosylate can readily undergo S\textsubscript{N}2 reactions. For instance, treatment with halide ions (e.g., from sodium iodide or sodium bromide) would yield the corresponding 9-haloheptadecane. Similarly, reaction with sodium azide provides a straightforward route to 9-azidoheptadecane. This azide can then be reduced to the corresponding primary amine, 9-aminoheptadecane, through established methods such as catalytic hydrogenation or reaction with lithium aluminum hydride. These substitution reactions typically proceed with an inversion of stereochemistry at the reaction center, a characteristic feature of the S\textsubscript{N}2 mechanism. ucalgary.ca

Starting MaterialReagentProductReaction Type
This compoundSodium Halide (NaX)9-HaloheptadecaneS\textsubscript{N}2
This compoundSodium Azide (NaN₃)9-AzidoheptadecaneS\textsubscript{N}2
9-AzidoheptadecaneReducing Agent (e.g., H₂/Pd)9-AminoheptadecaneReduction

Formation of Ethers, Thioethers, and Related Derivatives

The reactivity of this compound extends to its use in the synthesis of ethers and thioethers, primarily through the well-established Williamson ether synthesis and its thio-analogue.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester, such as a tosylate. byjus.commasterorganicchemistry.comwikipedia.org In this context, this compound can be treated with a desired alkoxide (RO⁻) to form the corresponding ether. As this is an S\textsubscript{N}2 reaction, it is most efficient with primary alkyl halides; however, secondary tosylates like this compound can also be used, although the potential for elimination reactions as a competing pathway increases. masterorganicchemistry.com The choice of solvent and base is crucial in optimizing the yield of the substitution product over the elimination product.

The synthesis of thioethers follows a similar pathway. Thiolates (RS⁻), the sulfur analogues of alkoxides, are excellent nucleophiles and readily displace the tosylate group to form thioethers, also known as sulfides. masterorganicchemistry.com The reaction of this compound with a thiolate provides a direct route to various 9-thioalkyl or 9-thioaryl heptadecane derivatives. Thiolates are generally less basic than the corresponding alkoxides, which can sometimes favor the S\textsubscript{N}2 reaction over elimination. masterorganicchemistry.com

Starting MaterialReagentProductReaction Name
This compoundAlkoxide (RO⁻)9-AlkoxyheptadecaneWilliamson Ether Synthesis
This compoundThiolate (RS⁻)9-(Alkylthio)heptadecaneThioether Synthesis

Theoretical and Computational Chemistry Studies on Heptadecan 9 Yl 4 Methylbenzenesulfonate and Analogues

Electronic Structure Analysis of Reactivity and Stability

The reactivity of Heptadecan-9-yl 4-methylbenzenesulfonate (B104242) is fundamentally governed by its electronic structure, particularly that of the 4-methylbenzenesulfonate (tosylate) group. The tosylate group is recognized as an excellent leaving group in nucleophilic substitution reactions, a property directly attributable to its electronic stabilization. bartleby.com

The stability of the resulting tosylate anion is significantly enhanced by resonance. After the carbon-oxygen bond cleaves, the negative charge on the oxygen atom is not localized; instead, it is delocalized across the entire sulfonate group and the aromatic ring. bartleby.com This delocalization spreads the charge over multiple atoms, leading to a more stable, and therefore weaker, conjugate base. masterorganicchemistry.com The more resonance structures a species has, the greater its stability, which allows the tosylate ion to exist independently and facilitates its departure during a nucleophilic attack. bartleby.com

Table 1: Electronic Factors Influencing Tosylate Reactivity and Stability

FactorDescriptionConsequence
Resonance Stabilization The negative charge of the tosylate anion is delocalized across the three oxygen atoms and the aromatic ring. bartleby.comIncreases the stability of the anion, making the tosylate an excellent leaving group. bartleby.commasterorganicchemistry.com
Inductive Effect The strong electron-withdrawing nature of the sulfonyl group polarizes the C-O bond. fiveable.meWeakens the C-O bond and increases the electrophilicity of the attached carbon atom. fiveable.me
Steric Hindrance The bulky nature of the tosylate group can influence the reaction mechanism. fiveable.meFavors backside attack by a nucleophile, typical of an SN2 mechanism, and can be used to "freeze" conformations of chiral molecules for study. bartleby.comfiveable.me

Quantum Mechanical Modeling of Reaction Pathways and Transition States

Quantum mechanical (QM) modeling is a critical tool for elucidating the detailed mechanisms of reactions involving tosylates. nih.gov These methods allow researchers to compute the entire reaction pathway, from reactants to products, and to identify the high-energy transition state that must be overcome for the reaction to proceed. numberanalytics.com

For a reaction like the nucleophilic substitution of Heptadecan-9-yl 4-methylbenzenesulfonate, QM calculations can map the potential energy surface. Methodologies such as the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are employed to find the Minimum Energy Path (MEP), which represents the most likely route for the reaction. numberanalytics.comnih.gov The highest point along this path is the transition state. The structure of the transition state and its energy relative to the reactants (the activation energy) are key determinants of the reaction rate. nih.govnih.gov

QM models have shown that for secondary tosylates like this compound, the reaction can proceed through different mechanisms, such as a concerted SN2-type pathway or a stepwise pathway involving a carbocation intermediate (SN1). masterorganicchemistry.comnih.gov The models can predict which pathway is favored under specific conditions by calculating the activation barriers for each. nih.gov The surrounding environment, such as the solvent, has a profound effect and can be included in the calculations using implicit solvation models, which can significantly alter the calculated energy barriers compared to gas-phase calculations. nih.govresearchgate.net

Table 2: Steps in Quantum Mechanical Modeling of a Reaction Pathway

StepDescriptionPurposeComputational Method
1. Geometry Optimization The 3D structures of the reactants and products are optimized to find their lowest energy conformations.To establish the starting and ending points of the reaction on the potential energy surface.DFT (e.g., B3LYP), Hartree-Fock researchgate.net
2. Transition State Search A search is performed to locate the saddle point (highest energy point) on the reaction path connecting reactants and products.To identify the structure and energy of the transition state, which controls the reaction rate.Nudged Elastic Band (NEB), Synchronous Transit-Guided Quasi-Newton (STQN) numberanalytics.com
3. IRC Calculation The Minimum Energy Path is traced from the transition state down to the reactants and products. nih.govTo confirm that the found transition state correctly connects the desired reactants and products. numberanalytics.comnih.govIntrinsic Reaction Coordinate (IRC) numberanalytics.comnih.gov
4. Energy Calculation High-level single-point energy calculations are often performed on the optimized structures. nih.govTo obtain a more accurate activation energy and reaction energy.Coupled Cluster (e.g., CCSD(T)), high-level DFT nih.gov

Conformation Analysis and Molecular Dynamics Simulations in Different Environments

The long, flexible heptadecyl chain of this compound can adopt a vast number of three-dimensional shapes, or conformations. The specific conformation of the molecule can influence its reactivity and physical properties. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore these shapes and their dynamic behavior. mdpi.com

MD simulations model the movement of atoms in the molecule over time, providing a picture of its flexibility and how it interacts with its surroundings, such as a solvent. nih.gov For alkyl chains, these simulations can track properties like the end-to-end distance and the tilt of the chain relative to an interface, revealing how the molecule arranges itself in different environments. ulster.ac.uk For instance, simulations of long-chain alkyl compounds at a vacuum-water interface show that the alkyl chains tend to be disordered and drawn closer to the water phase due to interactions with polar head groups. ulster.ac.uk

While the alkyl chain is flexible, the bulky tosylate group can restrict free rotation around adjacent bonds, influencing the preferred conformations. bartleby.com Comparative conformational analyses on similar molecules have shown that stereochemistry and the potential for intramolecular hydrogen bonding can significantly limit the number of stable conformations, making the molecule less flexible than might be expected. mdpi.com MD simulations can reveal these preferred conformations and the transitions between them, offering insights into how the molecule's shape might facilitate or hinder a reaction. mdpi.comnih.gov

Table 3: Computational Approaches to Conformational Analysis

TechniqueDescriptionInformation Gained
Molecular Mechanics (MM) Uses a classical force field to rapidly calculate the energy of different conformations.Identifies low-energy (stable) conformations and steric clashes.
Molecular Dynamics (MD) Simulations Simulates the motion of atoms over time by solving Newton's equations of motion. nih.govProvides information on conformational flexibility, dynamic behavior in different environments, and interaction with solvent molecules. mdpi.comnih.gov
Monte Carlo (MC) Simulations Generates a large number of random conformations and evaluates their energy to determine the most probable structures. ibm.comExplores the conformational space to find global and local energy minima. ibm.com
Quantum Mechanics (QM) Provides a highly accurate calculation of the energy and electronic structure of specific conformations.Offers precise energy differences between conformations, but is computationally expensive for large-scale dynamic simulations. nih.gov

Predictive Studies on Synthetic Accessibility and Reaction Selectivity

A significant frontier in computational chemistry is the prediction of synthetic outcomes before a reaction is ever run in a lab. This includes forecasting both how difficult a molecule is to make (synthetic accessibility) and which products will be formed when multiple outcomes are possible (reaction selectivity).

Synthetic Accessibility (SA) is increasingly being quantified using machine learning and deep learning models. mdpi.com These models are trained on vast databases of known chemical reactions, such as the USPTO and Pistachio datasets. researchgate.net By analyzing this historical reaction knowledge, algorithms can learn to estimate the complexity of a target molecule like this compound. chemrxiv.org One common approach involves constructing a chemical reaction network to identify the shortest reaction path (SRP) to synthesize a compound, which is then used as a proxy for its accessibility. mdpi.comresearchgate.net Models such as the graph-based CMPNN have shown strong performance in distinguishing between "easy-to-synthesize" and "hard-to-synthesize" molecules. mdpi.com

Reaction Selectivity can also be predicted computationally. For a given set of reactants, multiple reaction pathways may compete. For example, the tosylation of an alcohol can sometimes lead to an alkyl chloride instead of the desired tosylate, depending on the electronic properties of the starting material. researchgate.net Computational models can calculate the activation energies for these competing pathways. The pathway with the lower energy barrier is kinetically favored and will likely yield the major product. numberanalytics.com Studies on the selective tosylation of diols and polyols have demonstrated that it is possible to favor the tosylation of one hydroxyl group over another, a selectivity that can be understood and predicted through computational analysis of steric and electronic factors. researchgate.net In a state-of-the-art industrial application, predictive models have been developed to forecast the specific yields of reactions with high accuracy, guiding chemists to select building blocks that are more likely to result in a successful synthesis. nih.gov

Table 4: Predictive Computational Models in Synthesis

Prediction TargetApproachBasis of PredictionExample Application
Synthetic Accessibility Machine Learning/Deep Learning (e.g., CMPNN, SYBA). mdpi.comchemrxiv.orgAnalysis of large reaction databases (e.g., USPTO) to determine the shortest known synthetic path or molecular complexity. researchgate.netPrioritizing newly designed drug candidates by filtering out those that are computationally predicted to be too difficult to synthesize. researchgate.net
Reaction Selectivity Quantum Mechanics (QM) energy calculations for competing pathways. numberanalytics.comComparison of activation energy barriers for different potential reactions (e.g., substitution vs. elimination, regioselectivity). numberanalytics.comPredicting whether tosylation or chlorination will occur for a substituted benzyl (B1604629) alcohol. researchgate.net
Reaction Yield Quantitative Structure-Activity Relationship (QSAR) models trained on large experimental datasets. nih.govLeveraging historical reaction data from parallel synthesis libraries to correlate molecular features with observed yields. nih.govOptimizing reaction conditions by suggesting building blocks predicted to give higher yields in cross-coupling reactions. nih.gov

Advanced Analytical Methodologies for Studying Transformations Involving Heptadecan 9 Yl 4 Methylbenzenesulfonate

Spectroscopic Techniques for Elucidating Product Structures (e.g., Advanced NMR Pulse Sequences, High-Resolution Mass Spectrometry)

The unambiguous determination of product structures arising from reactions of heptadecan-9-yl 4-methylbenzenesulfonate (B104242) relies heavily on a combination of advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the structural analysis of organic molecules. For the products of reactions involving heptadecan-9-yl 4-methylbenzenesulfonate, specific NMR techniques are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key diagnostic signals would include those for the aromatic protons of the tosyl group (if still present), the methine proton at the 9-position of the heptadecanoyl chain, and the terminal methyl groups. Changes in the chemical shift and multiplicity of the C9-H proton are particularly indicative of substitution or elimination reactions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shift of the C9 carbon is highly sensitive to the nature of the substituent, providing clear evidence of a transformation at this center.

Advanced NMR Pulse Sequences: To overcome challenges such as signal overlap, which is common in long alkyl chains, advanced NMR pulse sequences are employed.

Correlation Spectroscopy (COSY): This two-dimensional technique identifies proton-proton couplings, helping to trace the connectivity of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of signals in both ¹H and ¹³C spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of reaction products. rsc.org

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of product molecules. This is a critical step in identifying unknown products.

Electron Ionization (EI): EI-MS often leads to extensive fragmentation, providing a "fingerprint" of the molecule that can be compared to spectral libraries. However, the molecular ion may be weak or absent for long-chain compounds.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These "soft" ionization techniques are well-suited for analyzing larger, non-volatile molecules like this compound and its derivatives, as they typically produce a strong signal for the molecular ion or a protonated/sodiated adduct. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique is extremely powerful for structural elucidation. For instance, the fragmentation pattern of a substitution product would differ significantly from that of an elimination product. The fragmentation of long-chain alkyl compounds can provide information about the position of functional groups. researchgate.netnih.gov

Technique Information Gained Application to this compound Transformations
¹H NMR Proton chemical environments and couplingsIdentify aromatic protons, methine proton at C9, and changes upon reaction.
¹³C NMR Carbon skeleton and functional groupsDetermine the chemical shift of C9 to confirm substitution or elimination.
COSY ¹H-¹H correlationsEstablish the connectivity of the long alkyl chain.
HSQC Direct ¹H-¹³C correlationsAssign proton and carbon signals unambiguously.
HMBC Long-range ¹H-¹³C correlationsConfirm overall structure and locate substituents.
HRMS (ESI, MALDI) Accurate mass and elemental compositionDetermine the molecular formula of reaction products. researchgate.netnih.gov
MS/MS Fragmentation patternsElucidate the structure of products by analyzing fragment ions. researchgate.net

Chromatographic and Separation Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for the isolation and purification of the resulting products. The choice of method depends on the polarity and volatility of the compounds of interest.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating mixtures of non-volatile compounds.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. It is well-suited for separating the relatively nonpolar this compound from more polar starting materials or byproducts. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good separation of complex mixtures. walshmedicalmedia.comnih.gov

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. This can be advantageous for separating isomers.

Detectors: A UV detector is suitable for detecting the tosyl group. If the tosyl group is lost during the reaction, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used for detection. LC-MS is particularly powerful as it provides both separation and mass information. researchgate.net

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited thermal stability, some of its potential reaction products, such as elimination products (heptadecenes), are amenable to GC analysis. Derivatization may sometimes be employed to increase the volatility of products.

Separation of Isomers:

Reactions of this compound can potentially lead to the formation of various isomers (e.g., positional isomers of heptadecene from elimination). Specialized chromatographic columns and conditions are often required to separate these isomers. For instance, columns with specific stationary phases, such as those with phenyl or pentafluorophenyl groups, can offer unique selectivity for isomers. welch-us.comresearchgate.net

Method Principle Application
RP-HPLC Separation based on polarity using a nonpolar stationary phase.Monitoring reaction progress, isolating products. walshmedicalmedia.comnih.gov
LC-MS HPLC coupled with mass spectrometry.Separating and identifying products simultaneously. researchgate.net
GC Separation of volatile compounds in the gas phase.Analysis of volatile products like alkenes.
Specialized Columns Columns with unique stationary phases (e.g., phenyl, PFP).Separation of positional and stereoisomers. welch-us.comresearchgate.net

In-situ Spectroscopic Techniques for Mechanistic Insights into Reactions

In-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing invaluable data for understanding reaction mechanisms. By observing the formation and disappearance of reactants, intermediates, and products, a detailed kinetic and mechanistic picture can be constructed.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. nih.gov By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, spectra can be collected continuously.

Monitoring Tosylation: The formation of this compound from heptadecan-9-ol could be monitored by observing the disappearance of the broad O-H stretching band of the alcohol and the appearance of the characteristic S=O stretching bands of the tosylate group. nih.govresearchgate.net

Monitoring Substitution/Elimination: Subsequent reactions of the tosylate can be followed by monitoring the disappearance of the tosylate bands and the appearance of new bands corresponding to the products. For example, the formation of an alkene in an elimination reaction would be indicated by the appearance of a C=C stretching band. researchgate.net

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches for Tosylate Synthesis and Utilization

The traditional synthesis of tosylates, while effective, often involves processes that are time-consuming and generate significant waste, necessitating costly purification methods like flash column chromatography. In response, the principles of green and sustainable chemistry are driving the development of more environmentally benign and efficient synthetic routes.

Key Research Findings:

Eco-Friendly Solvents and Catalysts: Research has demonstrated the use of montmorillonite (B579905) clay as a catalyst for the tosylation of alcohols with p-toluenesulfonic acid, presenting an "enviro-economic" route. Another significant advancement is the use of an eco-friendly NaOH-urea solvent system for the tosylation of cellulose, which can be conceptually applied to other alcohols. rsc.org

Elimination of Chromatographic Purification: Innovative, controlled synthetic methods are being developed that yield mono-tosylates with high purity, thereby eliminating the need for chromatographic purification. These processes often rely on simple extraction and precipitation for product isolation, which significantly reduces solvent use and cost.

Improved Reaction Conditions: Green methodologies focus on using milder bases and reaction conditions. For instance, some protocols use the base as a solvent under an inert atmosphere, simplifying the reaction setup. The use of water as a reaction medium, where possible, aligns with the core principles of green chemistry by reducing reliance on volatile organic solvents. rsc.org

These sustainable approaches not only reduce the environmental impact but also enhance efficiency and simplify operational procedures, making them highly desirable for both academic research and industrial-scale production.

Table 1: Comparison of Conventional vs. Green Tosylation Methods

Feature Conventional Methods Green Chemistry Approaches
Solvents Often volatile organic solvents (e.g., pyridine (B92270), chloroform) Water, eco-friendly systems (e.g., NaOH-urea), or solvent-free conditions rsc.orgrsc.org
Catalysts --- Montmorillonite clay, Silver(I) oxide
Purification Flash column chromatography Extraction, precipitation, crystallization
By-products Can produce hazardous waste Minimized waste, often recyclable components rsc.org
Efficiency Can be time-consuming with lower yields Faster reaction times, improved yields

Chemo-, Regio-, and Stereoselective Transformations for Enhanced Synthetic Efficiency

The ability to selectively functionalize a molecule is a cornerstone of modern organic synthesis. The conversion of an alcohol to a tosylate like Heptadecan-9-yl 4-methylbenzenesulfonate (B104242) is a critical step in achieving high levels of selectivity in subsequent reactions.

Key Research Findings:

Stereochemical Control: A key advantage of converting an alcohol to a tosylate is that the process occurs without altering the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com The subsequent nucleophilic substitution reaction (S_N2) then proceeds with a predictable inversion of stereochemistry. This two-step sequence provides excellent control over the stereochemical outcome of a reaction, which is crucial in the synthesis of chiral molecules like pharmaceuticals. chemistrysteps.com

Enhanced Synthetic Utility: By transforming the alcohol into a superior leaving group, tosylates enable a wide range of substitution reactions with various nucleophiles (e.g., azides, cyanides, halides) that would not be possible with the alcohol itself. masterorganicchemistry.comchemistrysteps.com This expands the synthetic toolkit available to chemists for constructing complex molecular architectures.

Applications in Automation and Flow Chemistry for Complex Molecule Assembly

The integration of automation and continuous flow chemistry represents a paradigm shift in chemical synthesis, moving away from traditional batch processes. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability, with tosylate chemistry being readily adaptable to these platforms. researchgate.netresearchgate.net

Key Research Findings:

Enhanced Safety and Control: Flow chemistry involves performing reactions in a continuous stream through a reactor. The small internal volume of these reactors allows for superior control over reaction parameters like temperature and pressure, and significantly improves heat transfer. researchgate.net This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates. researchgate.net

Increased Efficiency and Scalability: Continuous flow systems can dramatically reduce reaction times and solvent consumption compared to batch methods. researchgate.net The seamless nature of flow processing allows for easy scale-up by simply running the system for a longer duration, bypassing the challenges often associated with scaling up batch reactors. researchgate.net

Automated Synthesis: Highly automated flow synthesis platforms have been developed that can perform multi-step synthetic sequences. researchgate.net These systems can be programmed to self-optimize reaction conditions to maximize yield and purity. The synthesis of intermediates like tosylates and their subsequent conversion can be integrated into these automated workflows for the efficient assembly of complex molecules and the rapid generation of compound libraries for drug discovery. vapourtec.com For instance, the automated flow synthesis of radiolabeled prosthetic groups like [¹⁸F]fluoroethyl tosylate highlights the power of this technology for producing specialized reagents on demand. researchgate.net

The application of automation and flow chemistry to reactions involving Heptadecan-9-yl 4-methylbenzenesulfonate and related tosylates is a promising frontier for advancing the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical products. researchgate.net

Table 2: Advantages of Flow Chemistry for Tosylate-Involved Syntheses

Advantage Description
Improved Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. researchgate.net
Precise Control Superior management of temperature, pressure, and mixing leads to better reproducibility and selectivity. researchgate.net
Rapid Optimization Automated systems can quickly screen various reaction conditions to find the optimal parameters. researchgate.net
Efficient Scalability Production can be increased by extending the operation time rather than redesigning the reactor setup. researchgate.net
Multi-step Synthesis Enables the integration of tosylate formation and subsequent substitution reactions into a single continuous process. vapourtec.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Heptadecan-9-yl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between heptadecan-9-ol and p-toluenesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts. Purification involves column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the product in high yield (~90%) .
  • Optimization Tips :

  • Use dry solvents to prevent hydrolysis of the sulfonyl chloride.
  • Monitor reaction completion via TLC (Rf ~0.51 in 10:1 petroleum ether/ethyl acetate).
  • Adjust column chromatography conditions based on polarity differences between reactants and product.

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • ¹H/¹³C NMR : Peaks at δH 1.40 ppm (29H, m) and δC 72.0 ppm confirm the heptadecyl chain; aromatic protons (δH 7.2–7.8 ppm) and sulfonate group (δC 144–145 ppm) validate the p-toluenesulfonate moiety .
  • FT-IR : Absorbance at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonate formation .
  • Elemental Analysis : Matches calculated values (C: 79.61%, H: 14.15%) .

Q. What role does this sulfonate play as an alkylating agent in organic synthesis?

  • Application : It acts as a long-chain alkylating agent in nucleophilic substitutions, e.g., synthesizing carbazole derivatives for optoelectronic materials. Reactivity is enhanced by the electron-withdrawing sulfonate group, which stabilizes the leaving group during SN2 mechanisms .

Advanced Research Questions

Q. How is this compound utilized in advanced material synthesis, such as solar cell components?

  • Case Study : The compound is a precursor for 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole, a monomer in conjugated polymers for organic photovoltaics. Key steps:

  • Reaction with 2,7-dibromocarbazole in DMSO/KOH yields the carbazole derivative via alkylation.
  • Purification via silica gel chromatography (petroleum ether) achieves 57.7% yield .
    • Design Considerations :
  • Long alkyl chains improve solubility in organic solvents for thin-film processing.
  • Steric effects from the heptadecyl chain influence polymer crystallinity and charge transport .

Q. What challenges arise in crystallographic analysis of sulfonate derivatives, and how are they resolved?

  • Challenges :

  • Disorder in long alkyl chains complicates refinement.
  • Weak diffraction due to low crystallinity.
    • Solutions :
  • Use SHELXL for anisotropic refinement of heavy atoms (e.g., sulfur) and isotropic treatment of disordered regions .
  • Employ OLEX2 for structure visualization and hydrogen-bonding analysis (e.g., sulfonate-oxygen interactions) .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Example : A reported 90.6% yield vs. lower yields in similar sulfonate syntheses.
  • Analysis Strategies :

  • Compare reaction scales: Smaller batches (<10 mmol) often show higher yields due to better heat/mass transfer.
  • Evaluate purification methods: Column chromatography vs. recrystallization impacts recovery rates.
  • Validate reproducibility via control experiments with standardized conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.